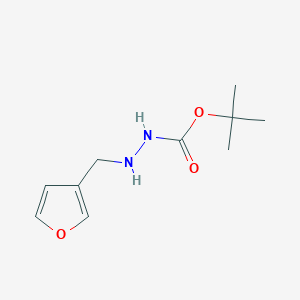
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate is a chemical compound with the molecular formula C10H16N2O3 It is a carbamate derivative, which means it contains a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbamate with furan-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-ylmethylamine.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl N-(phenylmethylamino)carbamate
- Tert-butyl N-(pyridin-3-ylmethylamino)carbamate
Uniqueness
tert-Butyl 2-(furan-3-ylmethyl)hydrazinecarboxylate is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives. The furan ring’s electron-rich nature allows for diverse chemical transformations, making this compound a valuable tool in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
150767-03-6 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl N-(furan-3-ylmethylamino)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-6-8-4-5-14-7-8/h4-5,7,11H,6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
GWONYTFZFBNWIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC1=COC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCC1=COC=C1 |
Synonyme |
Hydrazinecarboxylic acid, 2-(3-furanylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















